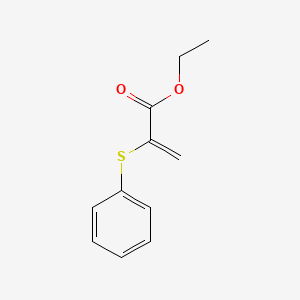
2-Phenylthio ethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylthio ethyl acrylate is an organic compound with the molecular formula C11H12O2S. It is a derivative of acrylate, characterized by the presence of a phenylthio group attached to the ethyl chain of the acrylate moiety. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthio ethyl acrylate typically involves the reaction of ethyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the ethyl acrylate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the phenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylate group to an alkane, resulting in the formation of 2-Phenylthio ethyl propionate.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Phenylthio ethyl propionate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenylthio ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high refractive index and enhanced mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Phenylthio ethyl acrylate involves its reactivity towards nucleophiles and electrophiles. The phenylthio group can participate in various chemical reactions, including nucleophilic substitution and oxidation. The acrylate moiety can undergo polymerization reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
2-Phenylthio ethyl acetate: Similar structure but with an acetate group instead of an acrylate group.
2-Phenylthio ethyl propionate: Similar structure but with a propionate group instead of an acrylate group.
2-Phenylthio ethyl methacrylate: Similar structure but with a methacrylate group instead of an acrylate group.
Uniqueness: 2-Phenylthio ethyl acrylate is unique due to its combination of the phenylthio group and the acrylate moiety, which imparts specific chemical properties such as high reactivity towards nucleophiles and the ability to undergo polymerization. This makes it particularly valuable in the synthesis of advanced materials and specialty chemicals.
Propriétés
Numéro CAS |
56685-62-2 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
ethyl 2-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clé InChI |
BUFSQBVYLWPJRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


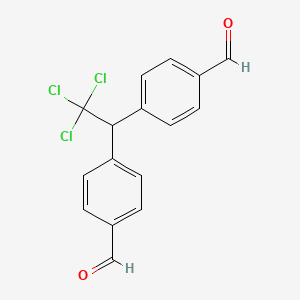
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
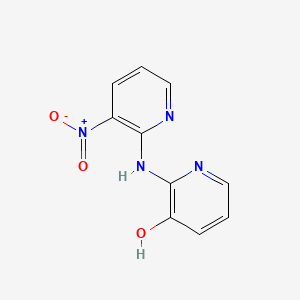

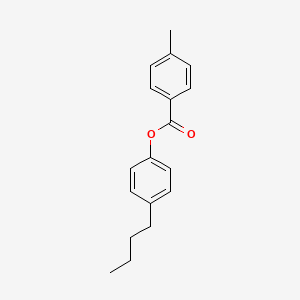
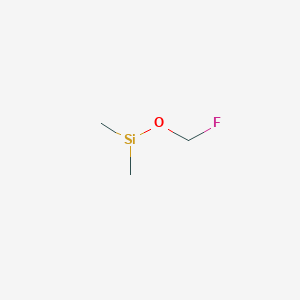

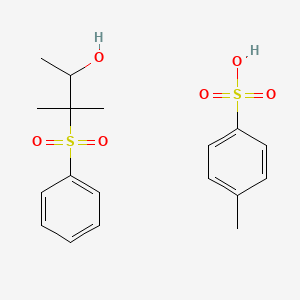
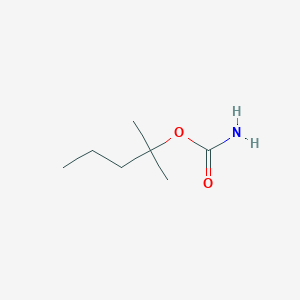
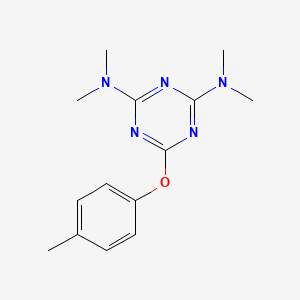

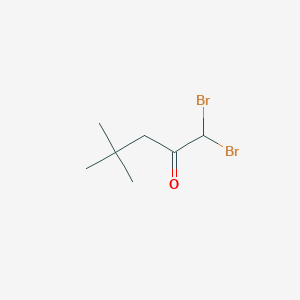
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)

